

N-methyl Leukotriene C4: A Potent and Selective CysLT2 Receptor Agonist

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Compound of Interest

Compound Name: *N-methyl Leukotriene C4*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **N-methyl Leukotriene C4** (N-methyl LTC4), a synthetic analog of Leukotriene C4 (LTC4). Due to its resistance to metabolic degradation, N-methyl LTC4 serves as a powerful tool for investigating the physiological and pathological roles of the cysteinyl leukotriene 2 (CysLT2) receptor. This document details its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization.

Introduction to N-methyl Leukotriene C4

Leukotriene C4 is a potent inflammatory mediator produced from arachidonic acid by immune cells such as mast cells, eosinophils, and macrophages.[1][2][3] It is the parent of the cysteinyl leukotrienes (cys-LTs), a family of lipids that also includes LTD4 and LTE4.[3][4] Cys-LTs exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[5][6][7][8] A significant challenge in studying the specific actions of LTC4 is its rapid conversion in vivo to LTD4 and subsequently to LTE4, making it difficult to isolate its direct pharmacological effects.[1][9]

To overcome this, **N-methyl Leukotriene C4** was synthesized. This analog is resistant to the metabolic conversion to LTD4 and LTE4, making it a stable and selective agonist for probing CysLT receptor function.[1][9] Notably, N-methyl LTC4 displays potent and selective agonist activity at the CysLT2 receptor.[1][9]

Quantitative Pharmacological Data

N-methyl LTC4's selectivity for the CysLT2 receptor over the CysLT1 receptor is a key feature. The following tables summarize the quantitative data on its potency and activity from various studies.

Table 1: Receptor Selectivity and Potency (EC50)

Compound	Receptor	Species	EC50 (nM)	Reference
N-methyl LTC4	CysLT2	Human	122	[1][9]
N-methyl LTC4	CysLT1	Human	> 2,000	[1][9]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Comparative Potency and In Vitro Activity

Compound	Tissue/Assay	Species	pD2 Value	Comparative Potency	Reference
N-methyl LTC4	Guinea Pig Ileum Contraction	Guinea Pig	7.7 ± 0.12	LTC4 is ~14x more potent	[10]
LTC4	Guinea Pig Ileum Contraction	Guinea Pig	9.0 ± 0.1	-	[10]
N-methyl LTC4	Guinea Pig Trachea Contraction	Guinea Pig	8.1 ± 0.1	LTC4 is ~6x more potent (with acivicin)	[10]
LTC4	Guinea Pig Trachea Contraction	Guinea Pig	8.0 ± 0.2	-	[10]

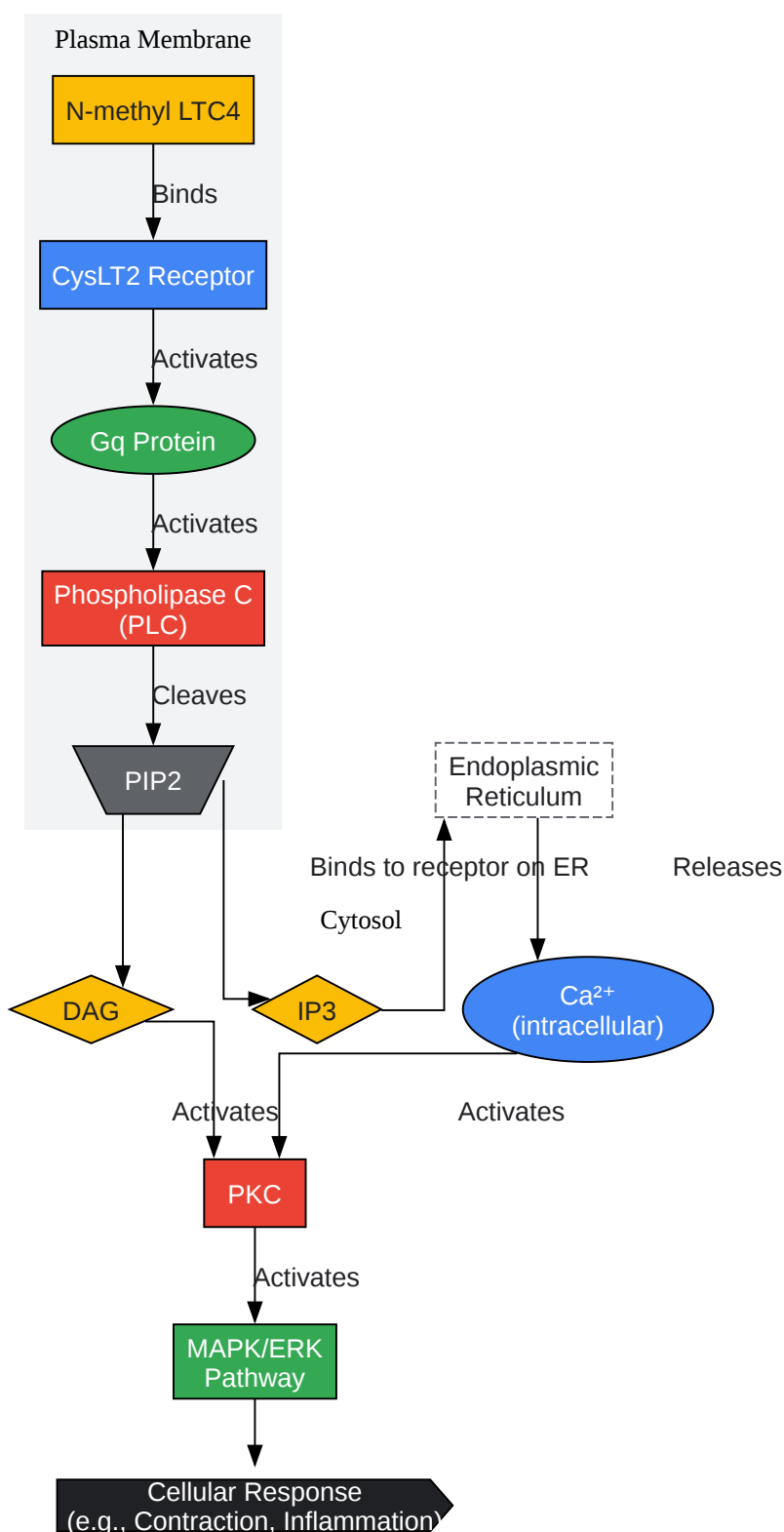
pD2 is the negative logarithm of the EC50 value, representing the agonist's potency.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.^[5] Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular events, leading to various cellular responses.

Signaling Cascade:

- **Agonist Binding:** N-methyl LTC4 binds to and activates the CysLT2 receptor on the cell surface.
- **G-Protein Activation:** The activated receptor catalyzes the exchange of GDP for GTP on the associated Gq alpha subunit, leading to its activation and dissociation from the $\beta\gamma$ subunits.
- **Phospholipase C (PLC) Activation:** The activated Gq subunit stimulates phospholipase C.
- **Second Messenger Generation:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytosol.^[11]^[12]
- **Downstream Effects:** The increase in intracellular calcium and the presence of DAG activate downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).^[6]^[13] These pathways ultimately regulate cellular processes like smooth muscle contraction, inflammation, and cell migration.^[1]^[14]^[15]



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Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

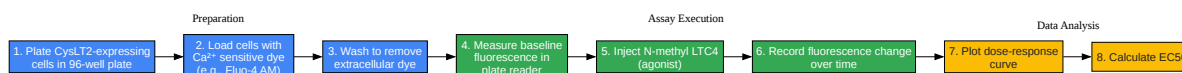
Characterizing the activity of N-methyl LTC₄ involves several key in vitro assays. These protocols provide a framework for assessing its effects on CysLT₂ receptor activation and downstream signaling.

This assay is a primary method for quantifying GPCR activation, particularly for Gq-coupled receptors, by measuring changes in intracellular calcium concentration.[\[11\]](#)[\[12\]](#)[\[16\]](#)

Methodology:

- Cell Culture:
 - Culture cells endogenously expressing or recombinantly overexpressing the human CysLT₂ receptor (e.g., HEK293 or CHO cells) in 96-well black-walled, clear-bottom plates until they reach 80-90% confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a physiological salt solution (e.g., Krebs buffer).[\[11\]](#)
 - Remove the cell culture medium and wash the cells gently with the buffer.
 - Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
- Assay Procedure:
 - After incubation, wash the cells to remove excess extracellular dye.
 - Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).[\[11\]](#)
 - Measure the baseline fluorescence for a set period.
 - The instrument then automatically injects varying concentrations of N-methyl LTC₄ into the wells.

- Immediately following injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
 - Plot the peak fluorescence response against the logarithm of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50 value.



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Caption: Workflow for a Calcium Mobilization Assay.

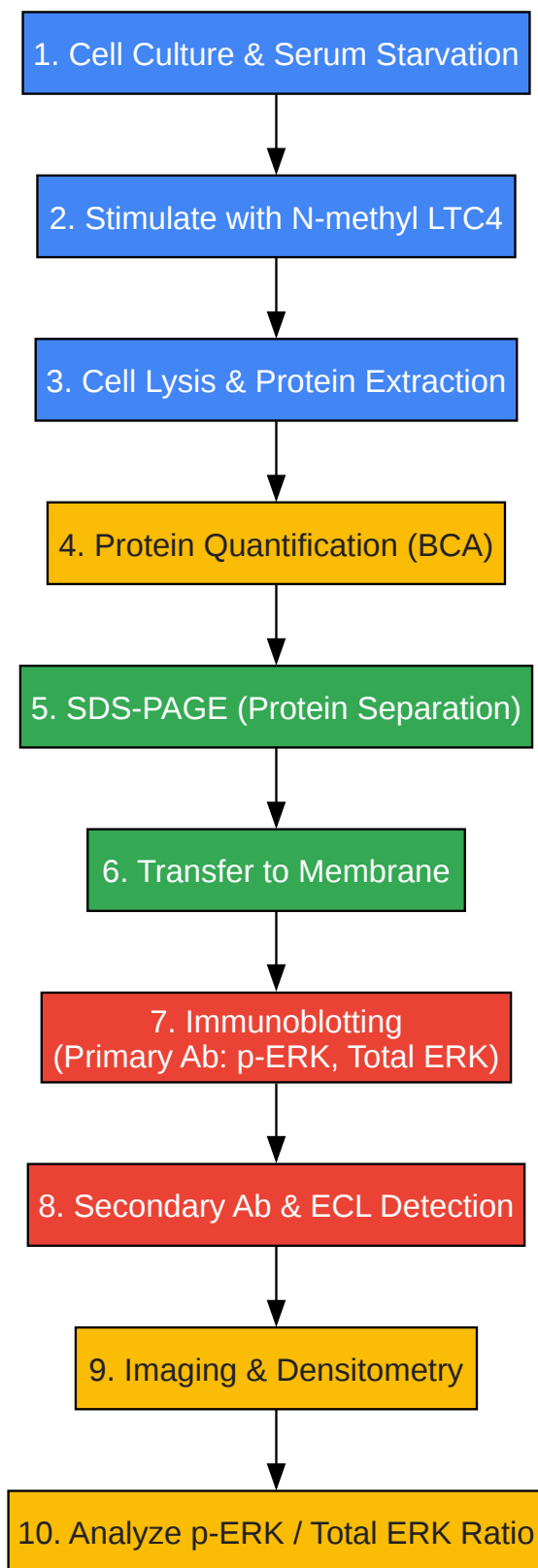
This assay determines if CysLT2 receptor activation leads to the phosphorylation and activation of the ERK signaling pathway, a common downstream target of GPCRs.[13]

Methodology:

- Cell Culture and Starvation:
 - Grow CysLT2-expressing cells in 6-well plates to near confluency.
 - Serum-starve the cells for 12-24 hours to reduce baseline MAPK/ERK activity.
- Stimulation:
 - Treat the starved cells with various concentrations of N-methyl LTC4 for a short period (typically 5-15 minutes) at 37°C. Include a vehicle-only control.

- Cell Lysis:
 - Immediately after stimulation, place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well to extract total cellular proteins.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blot:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Wash again and apply an enhanced chemiluminescence (ECL) substrate.
 - Detect the signal using an imaging system.
- Data Analysis:
 - To normalize the data, strip the membrane and re-probe with an antibody for total ERK.

- Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of pathway activation.



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Caption: Workflow for MAPK/ERK Phosphorylation Western Blot.

Summary of Physiological Effects

Studies using N-methyl LTC₄ have helped elucidate the specific roles of CysLT₂ receptor activation in various physiological and pathophysiological processes.

- **Smooth Muscle Contraction:** N-methyl LTC₄ induces contractions of guinea pig ileum and trachea, demonstrating the role of CysLT₂ in smooth muscle responses.[10]
- **Cardiovascular Effects:** When administered intravenously, N-methyl LTC₄ causes a significant hypertensive effect, suggesting it induces peripheral vasoconstriction.[10] It has also been shown to produce hypotensive effects in the American bullfrog.[17]
- **Vascular Permeability:** In vivo studies show that N-methyl LTC₄ can cause vascular leakage in mice that overexpress the human CysLT₂ receptor, an effect absent in knockout mice.[1][2][9]
- **Inflammation and Immunity:** CysLT₂ receptor activation is implicated in type 2 immunopathology. N-methyl LTC₄ has been used to demonstrate that CysLT₂R can boost the expansion of group 2 innate lymphoid cells (ILC2s) and the generation of IL-5 and IL-13.[18]
- **Itch (Pruritus):** N-methyl LTC₄, being a non-hydrolyzable form of LTC₄, has been instrumental in showing that LTC₄ induces dose-dependent itch behaviors in mice through the CysLT₂ receptor expressed on sensory neurons.[19][20] This effect was absent in CysLT₂ receptor-deficient mice.[20]

Conclusion

N-methyl Leukotriene C₄ is an indispensable pharmacological tool for the specific investigation of the CysLT₂ receptor. Its metabolic stability allows for the decoupling of LTC₄'s effects from those of its metabolites, LTD₄ and LTE₄. The data clearly establish N-methyl LTC₄ as a potent and selective CysLT₂ receptor agonist, making it highly valuable for elucidating the

receptor's role in health and disease, and for the screening and development of novel therapeutics targeting the cysteinyl leukotriene pathway.

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